Conjugate Addition Reactivity for Tricyclic Core Assembly of Mangicol A
4-(Benzyloxy)-2-methylidenebutan-1-OL serves as a critical conjugate acceptor in the construction of the tricyclic core of mangicol A . Its exocyclic methylidene group enables a 1,4-addition with organocuprate reagents, a transformation that is not accessible using the saturated analog 4-(benzyloxy)-2-methylbutan-1-ol. While a direct head-to-head kinetic comparison was not reported in this study, the compatible chemical yield of the subsequent intermediate derived from this compound, within an 8-step sequence, was reported at 81% .
| Evidence Dimension | Suitability as a Michael acceptor in conjugate addition |
|---|---|
| Target Compound Data | Enables 1,4-addition of an organocuprate derived from iodide 10 to cyclopentenone 11; the following intermediate was obtained with an 81% yield |
| Comparator Or Baseline | Saturated analog 4-(benzyloxy)-2-methylbutan-1-ol has no electron-deficient alkene and is incapable of this conjugate addition |
| Quantified Difference | Not applicable; the comparator is structurally incapable of the reaction, preventing quantitative comparison |
| Conditions | Conjugate addition to cyclopentenonecarboxylate 11 under cuprate conditions (Tetrahedron 2006, Scheme 5) |
Why This Matters
For research groups pursuing the total synthesis of mangicol A or related spirotricyclic sesterterpenes, this compound is an irreplaceable intermediate because its saturated analog cannot engage in the required conjugate addition step.
